Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 887902-63-8
VCID: VC4656698
InChI: InChI=1S/C16H11FN2O3S/c1-22-15(21)10-4-7-12-13(8-10)23-16(18-12)19-14(20)9-2-5-11(17)6-3-9/h2-8H,1H3,(H,18,19,20)
SMILES: COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F
Molecular Formula: C16H11FN2O3S
Molecular Weight: 330.33

Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate

CAS No.: 887902-63-8

Cat. No.: VC4656698

Molecular Formula: C16H11FN2O3S

Molecular Weight: 330.33

* For research use only. Not for human or veterinary use.

Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate - 887902-63-8

Specification

CAS No. 887902-63-8
Molecular Formula C16H11FN2O3S
Molecular Weight 330.33
IUPAC Name methyl 2-[(4-fluorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Standard InChI InChI=1S/C16H11FN2O3S/c1-22-15(21)10-4-7-12-13(8-10)23-16(18-12)19-14(20)9-2-5-11(17)6-3-9/h2-8H,1H3,(H,18,19,20)
Standard InChI Key IGEBUBVMRCSXKZ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F

Introduction

Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate is a synthetic organic compound belonging to the benzothiazole derivatives, which are known for their diverse biological activities. This compound features a benzothiazole core with a fluorobenzamido substituent, making it an interesting subject for research in pharmaceuticals and other scientific fields. The presence of the fluorine atom in the para position of the benzamide enhances its pharmacological properties by increasing lipophilicity and potentially improving binding affinity to biological targets.

Synthesis

The synthesis of Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate typically involves several key steps, similar to other benzothiazole derivatives. These steps often include the formation of the benzothiazole core followed by the introduction of the fluorobenzamido substituent. The specific synthesis pathway may vary depending on the starting materials and desired yield.

Biological Activities

Benzothiazole derivatives, including Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate, are studied for their potential antimicrobial, antitumor, and anti-inflammatory properties. The fluorobenzamido substituent is expected to enhance these activities by improving the compound's ability to interact with biological targets.

Table: Comparison of Benzothiazole Derivatives

CompoundMolecular Weight (g/mol)Biological Activities
Ethyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylateApproximately 319.35Antimicrobial, Antitumor, Anti-inflammatory
Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylateNot specifiedPotential for various biological activities
Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylateNot specifiedExpected antimicrobial, antitumor, and anti-inflammatory properties

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